ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include ethylene glycol, indole derivatives, and piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-ethyl-2-methyl-: A related compound with a similar dioxolane ring structure.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares the indole core structure.
Uniqueness
ETHYL 1-({2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}METHYL)PIPERIDINE-4-CARBOXYLATE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H24N2O5 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-2-24-17(22)14-7-9-20(10-8-14)13-21-16-6-4-3-5-15(16)19(18(21)23)25-11-12-26-19/h3-6,14H,2,7-13H2,1H3 |
InChI Key |
UJKCJESGMWWNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCCO4 |
Origin of Product |
United States |
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